
2-(Isothiocyanatomethyl)-5-nitro-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Isothiocyanatomethyl)-5-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an isothiocyanate group, a nitro group, and an isoindole ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isothiocyanatomethyl)-5-nitro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the isoindole ring, followed by the introduction of the isothiocyanate and nitro groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often utilize continuous flow reactors and automated processes to enhance efficiency and reduce production costs. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the desired product’s high purity.
化学反应分析
Types of Reactions
2-(Isothiocyanatomethyl)-5-nitro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of thiourea or urea derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 2-(Isothiocyanatomethyl)-5-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt the function of proteins and enzymes, leading to various biological effects. The nitro group can also participate in redox reactions, further contributing to the compound’s biological activity.
相似化合物的比较
Similar Compounds
- 2-(Isothiocyanatomethyl)-1H-isoindole-1,3(2H)-dione
- 5-Nitro-1H-isoindole-1,3(2H)-dione
- 2-(Methylthio)-5-nitro-1H-isoindole-1,3(2H)-dione
Uniqueness
2-(Isothiocyanatomethyl)-5-nitro-1H-isoindole-1,3(2H)-dione is unique due to the presence of both isothiocyanate and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups in the isoindole framework makes this compound a valuable target for research and development in various scientific fields.
属性
CAS 编号 |
54455-36-6 |
|---|---|
分子式 |
C10H5N3O4S |
分子量 |
263.23 g/mol |
IUPAC 名称 |
2-(isothiocyanatomethyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C10H5N3O4S/c14-9-7-2-1-6(13(16)17)3-8(7)10(15)12(9)4-11-5-18/h1-3H,4H2 |
InChI 键 |
MRIIAJPJZUCPPW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CN=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


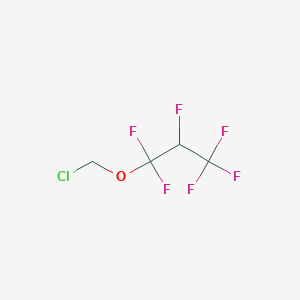
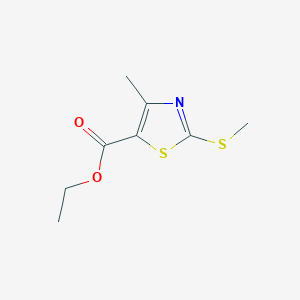
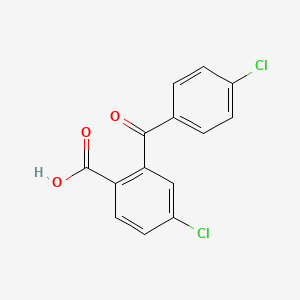
![Acetamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14631054.png)
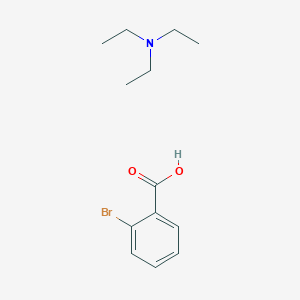
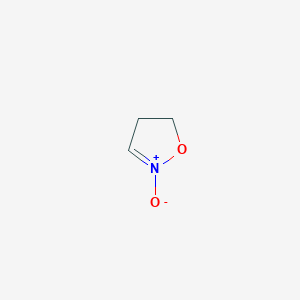

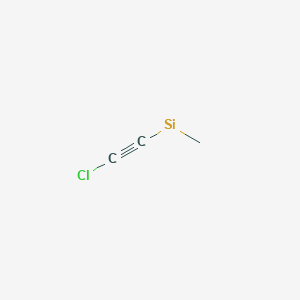
![2-[(3-Sulfopropyl)amino]benzoic acid](/img/structure/B14631074.png)
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14631077.png)
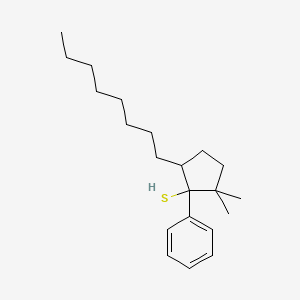
![1,4-Diphenyl-3,11a-dihydrooxonino[4,5-d]pyridazine](/img/structure/B14631081.png)
![N-[(5-Iodofuran-2-yl)methylidene]hydroxylamine](/img/structure/B14631083.png)
![2-{[(Butylcarbamoyl)oxy]imino}-2-cyanoacetamide](/img/structure/B14631084.png)
